3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Overview
Description
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (tradcH) is a heterobifunctional organic ligand. It has carboxylic acid and 1,2,4-triazole groups united through a rigid 1,3-adamantanediyl spacer .
Synthesis Analysis
The synthesis of this compound involves the use of a heterobifunctional organic ligand in which carboxylic acid and 1,2,4-triazole groups are united through a rigid 1,3-adamantanediyl spacer . This ligand was employed for the synthesis of a MoVI oxide organic hybrid .Molecular Structure Analysis
The molecular weight of this compound is 247.3 . The InChI code is 1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) .Chemical Reactions Analysis
The compound has been used in the synthesis of a MoVI oxide organic hybrid . The molybdenum atoms form a polymeric zigzag chain of {μ2-O-MoO2}n which is supported by double triazole bridges, while the carboxylic acid termini are left uncoordinated .It is stored at room temperature . The CAS Number is 418805-51-3 .
Scientific Research Applications
Catalytic Applications : 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid was used to synthesize a MoVI oxide organic hybrid, which exhibited high thermal stability and was employed for a broad scope of catalytic oxidation reactions in the liquid phase. These included sulfoxidation, oxidative alcohol dehydrogenation, aldehyde oxidation, and olefin epoxidation, using hydrogen peroxide as an oxidant (Lysenko et al., 2019).
Coordination Polymers : Orthogonally substituted azole-carboxylate adamantane ligands, including this compound, were synthesized and used to prepare coordination polymers. These polymers were structurally characterized and demonstrated potential use in the Chan-Evans-Lam arylation reaction (Pavlov et al., 2019).
Metal-Organic Frameworks (MOFs) : Functionalized adamantane tectons, including this compound derivatives, were used in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks featured unique structures and strong antiferromagnetic intracluster coupling (Senchyk et al., 2013).
Crystal Structure Analysis : The crystal structure of poly[[[μ4-3-(1,2,4-triazol-4-yl)adamantane-1-carboxylato-κ5 N1:N2:O1:O1,O1′]silver(I)] dihydrate] was determined, revealing a three-dimensional coordination framework with channels along the c-axis direction (Senchyk et al., 2019).
Synthesis of Biologically Active Compounds : this compound derivatives were synthesized and explored for their potential as intermediates in the synthesis of biologically active substances, including esters and amides (Odyntsova, 2017).
Supramolecular Synthesis : A series of functionalized adamantanes, including derivatives of this compound, were developed for supramolecular synthesis of framework solids. These compounds showed potential in generating highly-connected and open frameworks (Senchyk et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been employed for the synthesis of a MoVI oxide organic hybrid . The molybdenum atoms form a polymeric zigzag chain of {μ2-O-MoO2}n which is supported by double triazole bridges .
Molecular Mechanism
It is known that the compound can form a polymeric zigzag chain of {μ2-O-MoO2}n supported by double triazole bridges .
Temporal Effects in Laboratory Settings
The MoVI oxide organic hybrid that it forms exhibits high thermal stability (up to 270 °C) .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUMBFHGMUZUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386268 | |
Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-51-3 | |
Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid unique as a building block for coordination polymers?
A1: This compound, referred to as "trzadc" in the research, features two distinct functional groups: a carboxylic acid and a 1,2,4-triazole ring. These groups are positioned on the rigid adamantane scaffold, creating an "angle-shaped" ligand []. This unique structure allows trzadc to bridge metal ions in various orientations, leading to the formation of diverse coordination polymers with distinct structural dimensionality (1D or 2D) depending on the solvent and metal ion used [].
Q2: What catalytic applications have been demonstrated for complexes incorporating 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?
A2: The research demonstrates that the copper(II) complex [Cu(trzadc)2(MeOH)]∙MeOH, synthesized using trzadc, exhibits catalytic activity in the Chan-Evans-Lam arylation reaction []. This finding highlights the potential of coordination polymers incorporating trzadc for catalytic applications. Further research can explore the activity and selectivity of this and other related complexes in a broader range of catalytic reactions.
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